1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Description
1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which is further substituted with a methyl group
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-10(15)13-11(16)14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXWAFUPTXVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-fluorobenzaldehyde and acetone, undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide) to form an intermediate.
Cyclization: The intermediate is then cyclized using urea or thiourea to form the pyrimidinedione ring.
Methylation: The resulting compound is methylated using a methylating agent (e.g., methyl iodide) to introduce the methyl group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents on the pyrimidine ring.
Scientific Research Applications
1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(3-fluorophenyl)piperazine:
3-Fluoroacetophenone: Another fluorinated aromatic compound with different chemical properties and uses.
3-Fluoroamphetamine: A structurally related compound with distinct pharmacological effects.
These compounds share the common feature of having a fluorophenyl group but differ in their functional groups and overall structures, leading to different properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
